molecular formula C20H25NO2 B14268428 N-hexyl-N-methyl-3-phenoxybenzamide CAS No. 149589-43-5

N-hexyl-N-methyl-3-phenoxybenzamide

Cat. No.: B14268428
CAS No.: 149589-43-5
M. Wt: 311.4 g/mol
InChI Key: FQYQCOYZDFBFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-methyl-3-phenoxybenzamide is a benzamide derivative characterized by a hexyl and methyl group attached to the nitrogen atom and a phenoxy substituent at the 3-position of the benzamide core. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

149589-43-5

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-hexyl-N-methyl-3-phenoxybenzamide

InChI

InChI=1S/C20H25NO2/c1-3-4-5-9-15-21(2)20(22)17-11-10-14-19(16-17)23-18-12-7-6-8-13-18/h6-8,10-14,16H,3-5,9,15H2,1-2H3

InChI Key

FQYQCOYZDFBFIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-N-methyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hexylamine and methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexyl-N-methyl-3-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Properties

The compound’s hexyl and methyl groups on nitrogen and the 3-phenoxy group distinguish it from other benzamides. Key comparisons include:

a) N-Hexylbenzamide (C₁₃H₁₉NO)
  • Structure: Lacks the N-methyl and 3-phenoxy groups.
  • Applications: Primarily a chemical intermediate; the absence of the phenoxy group limits its bioactivity compared to pesticidal benzamides .
b) Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)
  • Structure: Features a methoxy group instead of phenoxy and a 2-methyl substituent.
  • Applications: A fungicide; the methoxy group may reduce lipid solubility compared to phenoxy, affecting membrane penetration .
c) N-Hexyl-3,4-Dihydroxybenzamide
  • Structure : Contains dihydroxy groups at the 3,4-positions, increasing polarity.
  • Applications: Exhibits antimalarial and antitumor activities, suggesting that hydroxyl groups enhance interactions with biological targets compared to phenoxy .
d) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Includes an N,O-bidentate directing group for metal catalysis.
  • Applications : Used in C–H bond functionalization reactions, a role unlikely for the target compound due to its lack of coordinating groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Applications
N-Hexyl-N-Methyl-3-Phenoxybenzamide C₂₀H₂₅NO₂ N-Hexyl, N-Methyl, 3-Phenoxy Hypothetical pesticide
N-Hexylbenzamide C₁₃H₁₉NO N-Hexyl Chemical intermediate
Mepronil C₁₇H₁₉NO₂ N-(3-Isopropoxyphenyl), 2-Methyl Fungicide
N-Hexyl-3,4-Dihydroxybenzamide C₁₃H₁₉NO₃ N-Hexyl, 3,4-Dihydroxy Antimalarial/antitumor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.